molecular formula C16H16N8 B12249179 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

Cat. No.: B12249179
M. Wt: 320.35 g/mol
InChI Key: NZJVIEKEVPDLCZ-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine moieties linked through a piperazine ring. The compound’s intricate structure and potential biological activities make it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the compound, enabling the creation of analogs with potentially enhanced biological activities.

Industrial production methods for this compound are not well-documented, likely due to its relatively recent emergence in scientific research. the scalability of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.

Chemical Reactions Analysis

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications, particularly in medicinal chemistry and drug discovery. Some notable applications include:

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves the inhibition of specific molecular targets and pathways. For instance, TAK1 kinase inhibitors work by suppressing the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways . This inhibition leads to the downregulation of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1.

Comparison with Similar Compounds

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which may confer enhanced biological activities and therapeutic potential compared to its individual components.

Properties

Molecular Formula

C16H16N8

Molecular Weight

320.35 g/mol

IUPAC Name

5-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N8/c1-2-16(20-24-8-6-17-13(1)24)22-11-9-21(10-12-22)14-4-7-23-15(19-14)3-5-18-23/h1-8H,9-12H2

InChI Key

NZJVIEKEVPDLCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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